5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide
Description
5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide is a complex organic compound that features a combination of isoxazole, pyrrolidine, and phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
5-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(19-10-4-5-11-21-12-6-7-13-21)16-14-17(23-20-16)15-8-2-1-3-9-15/h1-3,8-9,14H,6-7,10-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKCTHIJFZIJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the formation of the isoxazole ring through a cyclization reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an alkyne precursor .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The isoxazole ring and alkyne group are susceptible to oxidation under specific conditions:
-
Isoxazole Oxidation : The ring undergoes cleavage with strong oxidizing agents like KMnO₄ or CrO₃, producing carboxylic acids or ketones depending on substituents .
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Alkyne Oxidation : Terminal alkynes are oxidized to carboxylic acids using Au/TiO₂ catalysts or HgSO₄/H₂SO₄ systems.
Example Reaction Pathway :
Reduction Reactions
Selective reduction of functional groups is achievable:
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Isoxazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-enaminone via ring-opening (Table 1) .
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Alkyne Reduction : Lindlar’s catalyst partially hydrogenates the alkyne to cis-alkene, while Na/NH₃ yields trans-alkene.
Table 1: Iron-Catalyzed Reductive Ring-Opening of Isoxazoles
| Substrate | Product (β-Enaminone) | Yield (%) | Conditions |
|---|---|---|---|
| 3,5-Diphenylisoxazole | Z-β-Enaminone | 92 | FeCl₃, Li₂CO₃, NMP, 150°C |
| 5-(4-Nitrophenyl)isoxazole | Z-β-Enaminone (aminated) | 78 | FeCl₃, Li₂CO₃, NMP, 150°C |
Substitution Reactions
The amide and pyrrolidine groups participate in nucleophilic substitutions:
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Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) hydrolysis cleaves the amide bond, yielding isoxazole-3-carboxylic acid and amine derivatives.
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Pyrrolidine Alkylation : The tertiary amine reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .
Mechanistic Insight :
Ring-Opening Reactions
The isoxazole ring undergoes reductive cleavage under iron catalysis:
-
FeCl₃-Mediated Ring-Opening : In aged N-methyl-2-pyrrolidone (NMP), FeCl₃ facilitates transfer hydrogenation, converting isoxazoles to Z-β-enaminones (Scheme 1) .
Scheme 1 :
NMP acts as both solvent and hydrogen donor via 5-hydroxy-N-methyl-2-pyrrolidone intermediates .
Biological Activity Modulation
Structural modifications via these reactions enhance pharmacological properties:
Scientific Research Applications
Medicinal Chemistry
5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide has been investigated for its potential as a bioactive compound with various therapeutic applications:
- Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism of action may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation.
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, potentially making it useful for treating conditions such as arthritis or other inflammatory diseases.
The compound's biological activity has been explored in various studies:
- Antimicrobial Properties : Initial investigations suggest that it may exhibit antimicrobial effects against certain pathogens, which could be beneficial in developing new antibiotics.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, suggesting applications in treating neurodegenerative diseases.
Material Science
Beyond biological applications, this compound is also being explored for its utility in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties for specific industrial applications.
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action of 5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)isoxazole-3-carboxamide:
Mechanism of Action
The mechanism of action of 5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Isoxazole derivatives: Compounds with the isoxazole ring, such as iodoisoxazoles.
Uniqueness
5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the formation of the isoxazole ring followed by the introduction of the pyrrolidine moiety. Common methods include:
- Formation of Isoxazole : The isoxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
- Pyrrolidine Attachment : The pyrrolidine group is introduced using a cyclization reaction from a suitable amine.
- Amide Bond Formation : The final step involves coupling the isoxazole with the pyrrolidine derivative to form the desired amide.
Anticancer Activity
Recent studies have demonstrated that compounds containing isoxazole and pyrrolidine derivatives exhibit promising anticancer properties. For instance, a study highlighted the effectiveness of similar compounds in inhibiting cell proliferation in various cancer cell lines, including those derived from breast and lung cancers .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | A549 | 10 | Tubulin inhibition |
| 5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole | HCT116 | TBD | TBD |
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory effects. Research indicates that derivatives with similar structures can inhibit pro-inflammatory cytokines, suggesting that 5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole may modulate inflammatory pathways effectively .
Table 2: Anti-inflammatory Activity
| Compound Name | Inflammatory Model | IC50 (µM) | Target Cytokine |
|---|---|---|---|
| Compound C | LPS-stimulated | 20 | TNF-alpha |
| Compound D | Carrageenan-induced | 25 | IL-6 |
| 5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-y) isoxazole | TBD | TBD | TBD |
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Study on Pyrrole Derivatives : A study evaluated various pyrrole derivatives for their cytotoxic effects against cancer cell lines. The results indicated that certain substitutions on the pyrrole ring enhanced anticancer activity significantly .
- Isoxazole Derivatives in Cancer Therapy : Research involving isoxazole derivatives demonstrated their ability to inhibit tumor growth in vivo, providing a basis for further investigation into their mechanisms and therapeutic applications .
Q & A
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent PK Studies : Administer IV/PO doses (1–10 mg/kg) to Sprague-Dawley rats. Collect plasma at 0–24 h for LC-MS/MS analysis (t₁/₂, AUC, Cₘₐₓ) .
- Toxicology : Acute toxicity in BALB/c mice (OECD 423). Histopathology and serum biomarkers (ALT/AST) assess liver/kidney damage.
- BBB Penetration : Brain/plasma ratio measurements post-IV dosing evaluate CNS potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
